[(2-Chloro-6-nitrophenyl)methyl]diethylamine
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Overview
Description
[(2-Chloro-6-nitrophenyl)methyl]diethylamine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, which is further attached to a diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-6-nitrophenyl)methyl]diethylamine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with diethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-6-nitrophenyl)methyl]diethylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol or ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of [(2-Amino-6-chlorophenyl)methyl]diethylamine.
Oxidation: Formation of various oxidized products depending on the conditions and reagents used.
Scientific Research Applications
[(2-Chloro-6-nitrophenyl)methyl]diethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2-Chloro-6-nitrophenyl)methyl]diethylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions within biological systems, further contributing to its activity .
Comparison with Similar Compounds
[(2-Chloro-6-nitrophenyl)methyl]diethylamine can be compared with similar compounds such as:
[(2-Chloro-6-nitrophenyl)methyl]methylamine: Similar structure but with a methyl group instead of diethylamine.
[(2-Chloro-6-nitrophenyl)methyl]ethylamine: Similar structure but with an ethyl group instead of diethylamine.
[(2-Chloro-6-nitrophenyl)methyl]propylamine: Similar structure but with a propyl group instead of diethylamine.
Properties
IUPAC Name |
N-[(2-chloro-6-nitrophenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-3-13(4-2)8-9-10(12)6-5-7-11(9)14(15)16/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGYKIXTGXNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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